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molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No. B8646644
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703422B2

Procedure details

5-Bromo-2,2-dimethyl-1-pentanol (77.4 g, 357 mmol) was dissolved in dichloromethane (400 mL), and p-toluenesulfonic acid (6.9 g, 36 mmol) was added. The mixture was stirred under argon, chilled in an ice-bath, then was added 3,4-dihydro-2H-pyran (37.2 g, 428 mmol) and stirred, gradually letting warn to rt overnight. The reaction mixture was then filtered through neutral alumina (100 g); the alumina was rinsed with additional dichloromethane (600 mL). After evaporating to about 500 mL, the organic layer was extracted with sat. NaHCO3 (3′ 200 mL), then dried over MgSO4. The solution was concentrated under reduced pressure to produce the expected product (107.83 g, 97% yield) as a yellow oil. 1H NMR (300 MHz, CDCl3), d (ppm): 4.55 (m, 1H); 3.83 (m, 1H); 3.51 (m, 1H); 3.47 (d, 1H, J=9.0); 3.38 (t, 2H, J=6.8); 2.98 (d, 1H, J=9.0); 1.94-1.75 (m, 2H); 1.75-1.44 (m, 6H); 1.40 (t, 2H, J=8.5); 0.93-0.87 (m, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 99.0, 76.2, 61.9, 37.9, 34.6, 34.0, 30.6, 27.9, 25.6, 24.64, 24.56, 19.4. HRMS calcd. for C12H24BrO2 (MH+): 279.0960, found 279.0955.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:9])([CH3:8])[CH2:6][OH:7].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:21]1[CH:26]=[CH:25][CH2:24][CH2:23][CH2:22]1>ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:9])([CH3:8])[CH2:6][O:7][CH:22]1[CH2:23][CH2:24][CH2:25][CH2:26][O:21]1

Inputs

Step One
Name
Quantity
77.4 g
Type
reactant
Smiles
BrCCCC(CO)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
37.2 g
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice-bath
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through neutral alumina (100 g)
WASH
Type
WASH
Details
the alumina was rinsed with additional dichloromethane (600 mL)
CUSTOM
Type
CUSTOM
Details
After evaporating to about 500 mL
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with sat. NaHCO3 (3′ 200 mL),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCC(COC1OCCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 107.83 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 108.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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